8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one
Description
8-Methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one is a coumarin derivative characterized by a methoxy group at position 8 of the coumarin core and a 2-(4-methoxyphenyl)-2-oxoethyl substituent at position 2. Coumarins are naturally occurring or synthetic benzopyrone compounds with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-22-15-8-6-12(7-9-15)16(20)11-14-10-13-4-3-5-17(23-2)18(13)24-19(14)21/h3-10H,11H2,1-2H3 |
InChI Key |
VKMKWSQLRYIEBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 8-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Hydroxylated analogs (e.g., 7-hydroxy derivatives) generally exhibit lower melting points due to intermolecular hydrogen bonding .
NMR Spectral Data :
Biological Activity
8-Methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one, also known as ChemDiv compound 8009-2880, is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a chromone backbone with methoxy and phenyl substituents that enhance its biological properties.
Biological Activity Overview
Chromones and their derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Chromones are known for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.
- Anticancer Properties : Certain chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Cell Cycle Regulation : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Mechanisms : By enhancing the body's antioxidant defenses, the compound may protect cells from oxidative damage.
Anticancer Activity
A study evaluated the cytotoxic effects of various chromone derivatives, including this compound. The compound exhibited promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be in the low micromolar range, indicating significant potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 4.5 |
| This compound | HepG2 | 5.1 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound effectively scavenges free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Case Studies
-
Neuroprotective Effects : A study investigated the neuroprotective properties of chromone derivatives in models of oxidative stress-induced neurotoxicity. The findings indicated that this compound significantly reduced neuronal cell death.
- Model Used : SH-SY5Y neuroblastoma cells
- Outcome : Reduced apoptosis markers and increased cell viability.
- Enzyme Inhibition Studies : Molecular docking studies highlighted the ability of the compound to bind effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
